4-chloro-N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(tetrahydrofuran-2-ylmethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide
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Overview
Description
N-[4-BENZOYL-5-METHYL-2-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-4-CHLOROBENZAMIDE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a tetrahydrofuran ring, and a chlorobenzamide moiety
Preparation Methods
The synthesis of N-[4-BENZOYL-5-METHYL-2-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-4-CHLOROBENZAMIDE typically involves multiple steps, including the formation of the pyrrole ring, introduction of the trifluoromethyl group, and coupling with the chlorobenzamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the benzoic group allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
N-[4-BENZOYL-5-METHYL-2-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-4-CHLOROBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the tetrahydrofuran ring provides structural stability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains .
Comparison with Similar Compounds
Similar compounds include those with trifluoromethyl groups, such as trifluoromethylbenzamides and trifluoromethylpyrroles. Compared to these, N-[4-BENZOYL-5-METHYL-2-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-4-CHLOROBENZAMIDE is unique due to its combination of structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C25H22ClF3N2O4 |
---|---|
Molecular Weight |
506.9 g/mol |
IUPAC Name |
N-[4-benzoyl-5-methyl-2-oxo-1-(oxolan-2-ylmethyl)-3-(trifluoromethyl)pyrrol-3-yl]-4-chlorobenzamide |
InChI |
InChI=1S/C25H22ClF3N2O4/c1-15-20(21(32)16-6-3-2-4-7-16)24(25(27,28)29,23(34)31(15)14-19-8-5-13-35-19)30-22(33)17-9-11-18(26)12-10-17/h2-4,6-7,9-12,19H,5,8,13-14H2,1H3,(H,30,33) |
InChI Key |
VAMPVVQKFHIBHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=O)N1CC2CCCO2)(C(F)(F)F)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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